1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea is an organic compound that features a benzofuran moiety and a methoxybenzyl group connected via a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea typically involves the following steps:
Formation of Benzofuran-2-yl Propylamine: This can be achieved by reacting benzofuran with a suitable propylamine derivative under appropriate conditions.
Formation of 4-Methoxybenzyl Isocyanate: This intermediate can be synthesized by reacting 4-methoxybenzylamine with phosgene or a similar reagent.
Coupling Reaction: The final step involves the reaction of benzofuran-2-yl propylamine with 4-methoxybenzyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The benzofuran and methoxybenzyl groups can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzofuran-2-yl)propyl)-3-(4-hydroxybenzyl)urea: Similar structure with a hydroxy group instead of a methoxy group.
1-(3-(Benzofuran-2-yl)propyl)-3-(4-chlorobenzyl)urea: Contains a chloro group instead of a methoxy group.
1-(3-(Benzofuran-2-yl)propyl)-3-(4-nitrobenzyl)urea: Features a nitro group in place of the methoxy group.
Uniqueness
1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea is unique due to the presence of both benzofuran and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-17-10-8-15(9-11-17)14-22-20(23)21-12-4-6-18-13-16-5-2-3-7-19(16)25-18/h2-3,5,7-11,13H,4,6,12,14H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHAFSSNVYIMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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